molecular formula C14H14F3N3 B6247092 6-(1-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline CAS No. 2137044-44-9

6-(1-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B6247092
CAS No.: 2137044-44-9
M. Wt: 281.3
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Description

6-(1-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that features a pyrazole ring and a tetrahydroquinoline core with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.

    Cyclization to Form the Tetrahydroquinoline Core: The final step involves cyclization, which can be achieved through intramolecular cyclization reactions under basic or acidic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-(1-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

6-(1-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: It is used in the synthesis of luminescent materials and coordination complexes with unique optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a bioactive agent.

    Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(1-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction pathways and metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    6-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinoline: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.

    7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline: Lacks the pyrazole ring, which may influence its reactivity and applications.

Uniqueness

6-(1-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is unique due to the presence of both the pyrazole ring and the trifluoromethyl group, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in medicinal chemistry, materials science, and industrial chemistry.

Properties

CAS No.

2137044-44-9

Molecular Formula

C14H14F3N3

Molecular Weight

281.3

Purity

95

Origin of Product

United States

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